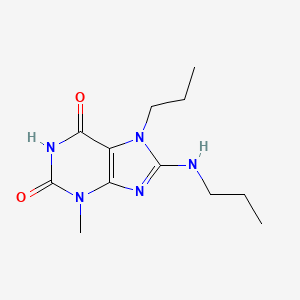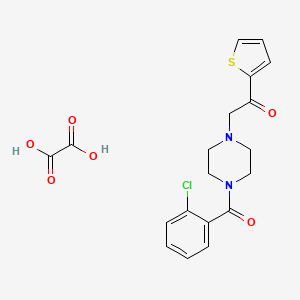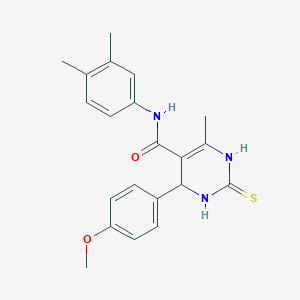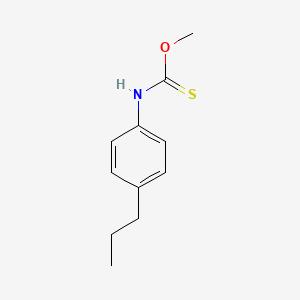![molecular formula C17H12F3N3O2 B2511970 N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluormethyl)benzamid CAS No. 946335-61-1](/img/structure/B2511970.png)
N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluormethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide, commonly known as MPPB, is a small molecule inhibitor that has been developed for various scientific research applications. MPPB has been extensively studied for its role in modulating the activity of certain enzymes and receptors in the human body, and has shown promise as a potential therapeutic agent for a range of diseases.
Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelentwicklung
Die Synthese von Pyrrol-3-carbonsäureamiden, die eine wichtige Substruktur in erfolgreichen Medikamenten wie Atorvastatin und Sunitinib ist, ist von großem Interesse . Die strukturell verwandten 4-Oxo-Derivate von Pyrrol-3-carbonsäuren und die Pyrrolin-4-one im Allgemeinen sind ebenfalls als bioaktive Verbindungen von Interesse .
Antivirale Aktivität
Einige neuartige Nicht-Glutamat-4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamid-Derivate haben eine 4- bis 7-mal höhere antivirale Aktivität als das strukturell ähnliche kommerzielle Medikament Pemetrexed gegen das Newcastle-Disease-Virus, ein aviäres Paramyxovirus gezeigt .
Antimalaria-Aktivität
Pyrrolin-4-one, die strukturell mit Pyrrol-3-carbonsäuren verwandt sind, wurden als antimalariell wirksam befunden .
HIV-1-Protease-Hemm-Aktivität
Pyrrolin-4-one wurden auch als HIV-1-Protease-hemmend nachgewiesen .
Rolle in der organischen Synthese
Diese Verbindung wurde in den Cyclisierungsreaktionen von ähnlich funktionalisierten Enaminen verwendet, wodurch der bevorzugte Cyclisierungspfad unter Boc-Entschützungsbedingungen aufgezeigt wurde .
Rolle bei der Synthese von bioaktiven Verbindungen
Die Cyclisierung von α-Amino-ynonen und die Drei-Komponenten-Reaktionen von 2,3-Diketoestern, Aminen und Ketonen haben sich als vielversprechend für die Synthese von bioaktiven Verbindungen erwiesen .
Wirkmechanismus
Target of Action
The primary target of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that is essential for retroviral replication .
Mode of Action
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 integrase by N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects the life cycle of the HIV-1 virus. The virus life cycle consists of several steps including viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
It is known that the compound exhibits moderate inhibitory properties against the hiv-1 virus in cell cultures
Result of Action
The result of the action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the inhibition of HIV-1 replication. By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .
Biochemische Analyse
Biochemical Properties
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme essential for the replication of the HIV virus . The compound binds to the active site of the enzyme, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . Additionally, it interacts with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cell cultures, the compound exhibited moderate inhibitory properties against the HIV-1 virus . This suggests that it may interfere with viral replication and cellular processes essential for the virus’s life cycle. Furthermore, the compound’s impact on gene expression and cellular metabolism could have broader implications for cell function and health.
Molecular Mechanism
The molecular mechanism of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide involves its interaction with specific biomolecules. The compound binds to the active site of HIV-1 integrase, inhibiting its activity by chelating the Mg²⁺ ion . This inhibition prevents the integration of viral DNA into the host genome, a critical step in the viral replication process. Additionally, the compound may influence other molecular pathways by binding to different proteins and enzymes, altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory properties against HIV-1 integrase over extended periods
Dosage Effects in Animal Models
The effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting HIV-1 integrase activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies in animal models have provided valuable insights into the compound’s dosage-dependent effects and potential therapeutic applications.
Metabolic Pathways
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with HIV-1 integrase affects the viral replication pathway, preventing the integration of viral DNA into the host genome . Additionally, its impact on other metabolic pathways and the resulting changes in metabolite levels require further exploration.
Transport and Distribution
The transport and distribution of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its transport and localization, influencing its accumulation and activity within cells.
Subcellular Localization
The subcellular localization of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-8-3-2-7-13(23)21-10)22-15(24)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMYOQNMQMTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)





![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)


